N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
The compound contains several functional groups including a cyclopentyl group, an ethyl group, a benzothiazole group, a sulfonyl group, and a piperidine group . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The compound has a complex structure with several rings including a cyclopentyl ring and a benzothiazole ring. These rings could potentially influence the compound’s stability and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like the size and shape of the molecule, the functional groups it contains, and the presence of any charged atoms can all influence its properties .Scientific Research Applications
Synthesis and Antibacterial Study
Compounds bearing the 1,3,4-oxadiazole and benzothiazole groups, similar to the one , have been synthesized and evaluated for their antibacterial activity. The synthesis involved multiple steps, starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to the target compounds that exhibited moderate to strong activity against Gram-negative and Gram-positive bacteria. These findings underscore the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Modification of the benzamide group in these compounds led to significant increases in activity, suggesting their potential use in treating diseases like Alzheimer's where AChE inhibitors are sought. One specific compound demonstrated high potency and selectivity, marking it as a candidate for further development as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial Studies of Pyridine Derivatives
Similar compounds with a benzothiazole group have shown considerable antibacterial activity. These compounds were synthesized through reactions involving amino-substituted benzothiazoles and acetylated compounds, leading to new derivatives that displayed significant activity against various bacterial strains (Patel & Agravat, 2009).
Antiproliferative and Anti-HIV Activity
Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles have been investigated for their in vitro antiproliferative activity against human tumor-derived cell lines and for anti-HIV activity. Some compounds showed remarkable effects on certain cell lines, indicating their potential as leads for the development of new anticancer or antiviral medications (Al-Soud et al., 2010).
Antipsychotic Agents
Heterocyclic analogs of known antipsychotic compounds have been synthesized and evaluated, showing promising in vitro and in vivo activities as potential antipsychotic agents. These compounds were tested for their affinity to various receptors and their ability to antagonize specific responses in mice, demonstrating the potential for new treatments in psychiatric disorders (Norman et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN6O3S/c1-26-17-20(21(30)24-9-12-27-10-3-2-4-11-27)22(25-26)33(31,32)29-15-13-28(14-16-29)19-7-5-18(23)6-8-19/h5-8,17H,2-4,9-16H2,1H3,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPXLWRTNVAQFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCN4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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